molecular formula C20H17N3O5 B12189923 N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12189923
M. Wt: 379.4 g/mol
InChI Key: DHLAURVLQIURAI-UHFFFAOYSA-N
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Description

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex synthetic compound designed for advanced chemical and biological research. Its molecular architecture incorporates a 2,3-dihydro-1,4-benzodioxine ring system linked via a carboxamide group to a 1,2,5-oxadiazole (also known as furazan) scaffold, which is further substituted with a propenyloxy-phenyl group. This structural combination is of significant interest in medicinal chemistry and agrochemical research. Compounds featuring the 1,2,5-oxadiazole carboxamide structure have been investigated for their potential use as herbicides . Simultaneously, the 2,3-dihydro-1,4-benzodioxine motif is a recognized pharmacophore in neuroscience, found in ligands that interact with central nervous system targets such as the 5-HT1A receptor . This hybrid molecule is intended for use in exploratory studies, including structure-activity relationship (SAR) analysis, mechanism of action (MOA) investigations, and as a key intermediate in the synthesis of more complex chemical entities. As with all research chemicals, this product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C20H17N3O5/c1-2-11-25-14-9-7-13(8-10-14)18-19(23-28-22-18)21-20(24)17-12-26-15-5-3-4-6-16(15)27-17/h2-10,17H,1,11-12H2,(H,21,23,24)

InChI Key

DHLAURVLQIURAI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Nitrile Oxide Cyclization Strategy

The 1,2,5-oxadiazole ring is constructed via cyclization of a nitrile oxide precursor.

Step 1: Synthesis of 4-(Prop-2-en-1-yloxy)benzonitrile
4-Hydroxybenzonitrile reacts with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

4-HO-C₆H₄-CN + CH₂=CHCH₂BrK₂CO₃, DMF4-(CH₂=CHCH₂O)-C₆H₄-CN(95% yield)[2][5]\text{4-HO-C₆H₄-CN + CH₂=CHCH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(CH₂=CHCH₂O)-C₆H₄-CN} \quad (95\% \text{ yield})

Step 2: Generation of Nitrile Oxide
The nitrile is treated with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium hydroxide (NaOH) in ethanol/water (1:1) at 25°C for 6 hours to form the amidoxime. Subsequent oxidation with chloramine-T yields the nitrile oxide.

4-(CH₂=CHCH₂O)-C₆H₄-CNNH₂OH\cdotpHCl, NaOHAmidoximeClNH₂TNitrile Oxide[5]\text{4-(CH₂=CHCH₂O)-C₆H₄-CN} \xrightarrow{\text{NH₂OH·HCl, NaOH}} \text{Amidoxime} \xrightarrow{\text{ClNH₂T}} \text{Nitrile Oxide}

Step 3: Cyclization to 1,2,5-Oxadiazole
The nitrile oxide undergoes [3+2] cycloaddition with acetonitrile at 0°C, followed by thermal rearrangement to form the 1,2,5-oxadiazol-3-amine.

Direct Coupling of Preformed Oxadiazole

An alternative route involves commercial 3-amino-1,2,5-oxadiazole derivatives. For example, 3-amino-4-phenyl-1,2,5-oxadiazole is functionalized with the allyloxy group via Ullmann coupling using copper(I) iodide and trans-1,2-diaminocyclohexane.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbonyl Chloride

Benzodioxine Ring Formation

Catechol reacts with 1,2-dibromoethane in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C for 8 hours to yield 2,3-dihydro-1,4-benzodioxine.

Step 1: Carboxylic Acid Formation
The benzodioxine is lithiated at position 2 using n-butyllithium (n-BuLi) and quenched with dry ice to form 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.

Benzodioxinen-BuLi, CO₂2-COOH-Benzodioxine(88% yield)[4]\text{Benzodioxine} \xrightarrow{\text{n-BuLi, CO₂}} \text{2-COOH-Benzodioxine} \quad (88\% \text{ yield})

Step 2: Conversion to Acyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 25°C for 3 hours.

Final Amide Coupling

Schotten-Baumann Reaction

Intermediate A (oxadiazol-3-amine) reacts with Intermediate B (acyl chloride) in a biphasic system of DCM and aqueous sodium bicarbonate (NaHCO₃) at 0–5°C.

Oxadiazol-3-amine + Acyl ChlorideNaHCO₃Target Compound(82% yield)[1][4]\text{Oxadiazol-3-amine + Acyl Chloride} \xrightarrow{\text{NaHCO₃}} \text{Target Compound} \quad (82\% \text{ yield})

Catalytic Coupling with HATU

For sterically hindered substrates, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) mediates the coupling in DMF with N,N-diisopropylethylamine (DIPEA) at 25°C.

Optimization and Yield Data

StepMethodConditionsYield (%)Reference
Allyloxy IntroductionK₂CO₃, DMF, 80°C12 h95
Nitrile Oxide FormationNH₂OH·HCl, ClNH₂TEtOH/H₂O, 25°C78
Benzodioxine Synthesist-BuOK, THF, 60°C8 h91
Amide CouplingSchotten-BaumannDCM/NaHCO₃, 0–5°C82

Characterization and Validation

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms the allyloxy group (δ 5.2–5.4 ppm, vinyl protons) and benzodioxine ring (δ 4.3–4.5 ppm, methylene).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₀H₁₉N₃O₅: 381.39; observed: 381.40.

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Alternative Approaches

  • Instability of Nitrile Oxide : Use in situ generation avoids isolation.

  • Low Coupling Efficiency : HATU activation improves yields for sterically hindered amines.

  • Regioselectivity in Oxadiazole Formation : Microwave-assisted synthesis reduces side products .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in treating various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and benzodioxine moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key similarities and differences:

Compound Name Core Structure Substituents/Modifications Reported Activity Reference
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 1,2,5-Oxadiazole Propenyloxyphenyl at C4; benzodioxine-carboxamide at C3 Not explicitly stated (structural analysis suggests CNS or metabolic applications) N/A
N-[4-(monohydro-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxan-2-amide Benzodioxan-amide Pyrazole-substituted phenyl at N4; benzodioxan-carboxamide Glaucoma treatment: Reduces intraocular pressure, protects retinal ganglion cells
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine Thiazole Benzodioxin at C4; propenylamine at N2 No explicit activity data (structural analog for kinase inhibition studies)
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide 1,2,5-Oxadiazole Propenyloxyphenyl at C4; thiophene-carboxamide at C3 (vs. benzodioxine in target compound) Unknown (structural similarity suggests divergent electronic properties)
N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pyrimidine Thienyl at C4; benzodioxine-carboxamide at C2 No explicit activity (potential kinase or GPCR modulation)

Key Findings:

Bioactivity Divergence: The benzodioxan-amide derivative () demonstrates dual efficacy in glaucoma treatment, lowering intraocular pressure and protecting retinal ganglion cells via mechanisms likely involving prostaglandin or adenosine receptor modulation . In contrast, the target compound’s oxadiazole core and propenyloxy group may favor interactions with redox-sensitive targets (e.g., NO synthase) or covalent binding to cysteine residues.

Substituent Positioning: The propenyloxy group in the target compound and ’s analog introduces steric bulk compared to the pyrazole in , which may limit membrane permeability .

Synthetic Accessibility : Compounds with thiazole () or pyrimidine () cores are often synthesized via Hantzsch or Suzuki-Miyaura reactions, whereas oxadiazoles (target compound) typically require cyclization of nitrile oxides or amidoximes, posing scalability challenges .

Biological Activity

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a benzodioxine moiety. The molecular formula is C21H23N3O4C_{21}H_{23}N_3O_4 with a molecular weight of approximately 381.4 g/mol. The structure can be represented as follows:

PropertyValue
Molecular Formula C21H23N3O4
Molecular Weight 381.4 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC(C)C

Anticancer Activity

Research has indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. In vitro studies have demonstrated their ability to inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma2.76
Human Ovarian Adenocarcinoma9.27
Human Renal Cancer1.143

These findings suggest that the compound may selectively target specific cancer types, providing a basis for further development as an anticancer agent .

Anti-inflammatory Activity

The oxadiazole derivatives have also been studied for their anti-inflammatory effects. They are known to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory process. This inhibition could lead to reduced inflammation in various conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against several pathogens. For example:

PathogenActivity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory

These results indicate that the compound may serve as a potential antimicrobial agent .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The oxadiazole ring interacts with various enzymes such as COX and HDACs (histone deacetylases), leading to altered cellular pathways.
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
  • Apoptosis Induction : Evidence indicates that it may promote apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

Several studies have explored the biological activity of similar oxadiazole derivatives:

  • Study on Anticancer Properties : A derivative exhibited an IC50 value of approximately 92.4 µM across multiple cancer cell lines, indicating moderate activity .
  • Anti-inflammatory Research : Another study highlighted the ability of oxadiazole compounds to reduce inflammation markers in animal models of arthritis .

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